Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile
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Overview
Description
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile is an organophosphorus compound. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile typically involves the reaction of phosphorothioic acid derivatives with 3-chloro-4-hydroxybenzonitrile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphates, phosphines, and substituted esters or nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition disrupts normal cellular processes, leading to the desired biological effects. The compound interacts with molecular targets through covalent bonding, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Tolclofos-methyl
Uniqueness
Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile is unique due to its specific ester and nitrile functional groups, which impart distinct chemical and biological properties. Its ability to inhibit enzymes like acetylcholinesterase makes it particularly valuable in agricultural and pharmaceutical applications.
Properties
CAS No. |
63981-11-3 |
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Molecular Formula |
C9H9ClNO3PS |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
3-chloro-4-dimethoxyphosphinothioyloxybenzonitrile |
InChI |
InChI=1S/C9H9ClNO3PS/c1-12-15(16,13-2)14-9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3 |
InChI Key |
IHPVQWQTPXUIGW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=C(C=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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